molecular formula C27H38O7 B10828496 Ganoderlactone D

Ganoderlactone D

Cat. No.: B10828496
M. Wt: 474.6 g/mol
InChI Key: OCCKLFZPYIWUFJ-WBLDVHJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganoderlactone D is a highly oxygenated lanostane derivative isolated from the fungus Ganoderma lucidum. This compound is known for its inhibitory effects on yeast α-glucosidase, with an IC50 value of 41.7 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ganoderlactone D involves the extraction of triterpenoids from Ganoderma lucidum. The process typically includes the following steps:

    Extraction: The fruiting bodies of Ganoderma lucidum are dried and ground into a fine powder. This powder is then subjected to solvent extraction using ethanol or methanol.

    Isolation: The crude extract is concentrated and subjected to chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound.

    Purification: The isolated compound is further purified to achieve a purity of ≥99.0%.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Ganoderlactone D undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Ganoderlactone D exerts its effects primarily through the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose. By inhibiting this enzyme, this compound reduces the rate of glucose absorption in the intestines, thereby helping to manage blood sugar levels . The compound’s molecular targets include the active site of α-glucosidase, where it binds and prevents the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Uniqueness: Ganoderlactone D is unique due to its specific inhibitory effects on α-glucosidase, making it particularly valuable for managing diabetes. Its highly oxygenated lanostane structure also distinguishes it from other triterpenoids, contributing to its unique biological activities .

Properties

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

IUPAC Name

(3S,5R,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione

InChI

InChI=1S/C27H38O7/c1-23(2)14-11-13(28)19-20(24(14,3)9-7-16(23)29)21(32)22(33)26(5)15(12-17(30)27(19,26)6)25(4)10-8-18(31)34-25/h13-16,22,28-29,33H,7-12H2,1-6H3/t13-,14-,15+,16-,22+,24-,25-,26-,27-/m0/s1

InChI Key

OCCKLFZPYIWUFJ-WBLDVHJPSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1C[C@@H](C3=C2C(=O)[C@H]([C@]4([C@]3(C(=O)C[C@@H]4[C@@]5(CCC(=O)O5)C)C)C)O)O)(C)C)O

Canonical SMILES

CC1(C(CCC2(C1CC(C3=C2C(=O)C(C4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)O)C)O)C

Origin of Product

United States

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